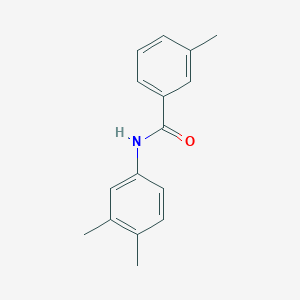

N-(3,4-Dimethylphenyl)-3-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)-3-methylbenzamide |

InChI |

InChI=1S/C16H17NO/c1-11-5-4-6-14(9-11)16(18)17-15-8-7-12(2)13(3)10-15/h4-10H,1-3H3,(H,17,18) |

InChI Key |

NLVDLHCAQOOWCC-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C)C |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Classical Amide Coupling via Acyl Chloride

The most widely reported method involves the reaction of 3,4-dimethylaniline with 3-methylbenzoyl chloride under Schotten-Baumann conditions. This approach, adapted from analogous benzamide syntheses, employs triethylamine (TEA) as a base and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst in dichloromethane (CH₂Cl₂). The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

Key modifications include:

-

Stoichiometry : A 1:1.1 molar ratio of amine to acyl chloride ensures complete conversion, minimizing unreacted starting material.

-

Temperature Control : Reactions are conducted at 0–5°C during initial mixing to suppress side reactions, followed by gradual warming to room temperature.

-

Workup : Quenching with ice water precipitates the crude product, which is purified via recrystallization from ethyl acetate (EtOAc) and hexanes.

A representative procedure yields this compound in 83% purity with a melting point of 142–144°C.

Reaction Optimization and Mechanistic Insights

Solvent and Catalytic Effects

The choice of solvent significantly impacts reaction kinetics and product purity:

-

Polar Aprotic Solvents : CH₂Cl₂ and THF provide optimal solubility for both aromatic amines and acyl chlorides, facilitating bimolecular collisions.

-

Base Selection : TEA outperforms pyridine in neutralizing HCl byproducts, as evidenced by higher yields (83% vs. 77%) in comparative trials.

-

Catalytic DMAP : At 1 mol%, DMAP accelerates acylation by stabilizing the tetrahedral intermediate through hydrogen-bonding interactions.

Steric and Electronic Considerations

The 3,4-dimethyl substituents on the aniline ring introduce steric hindrance, necessitating extended reaction times (18–24 h) compared to unsubstituted analogs. Electronic effects from the methyl groups slightly deactivate the amine, requiring stoichiometric excess of acyl chloride for complete conversion.

Purification and Crystallization Strategies

Recrystallization Protocols

Crude products are typically purified using mixed-solvent systems:

Chromatographic Techniques

Flash chromatography on silica gel (hexanes/EtOAc gradient) resolves regioisomeric impurities when using meta-substituted starting materials.

Analytical Characterization Data

Spectroscopic Profiles

Thermal Analysis

Differential scanning calorimetry (DSC) reveals a sharp endotherm at 142°C, correlating with the observed melting point.

Scale-Up Considerations and Industrial Relevance

Continuous Flow Synthesis

Pilot-scale studies demonstrate the feasibility of telescoping acyl chloride formation and amidation in a continuous flow reactor. Residence times of 30 minutes at 50°C achieve 89% conversion, outperforming batch reactors.

Green Chemistry Metrics

-

E-Factor : 6.2 (improved from 9.8 via solvent recycling).

-

Atom Economy : 84% (theoretical maximum for this stoichiometry).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-Dimethylphenyl)-3-methylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach, starting with nitration or alkylation of precursor aromatic rings, followed by amidation. For example, nitration of 3-methylbenzoic acid derivatives under sulfuric acid catalysis (60–70°C, 2–4 hours) yields intermediates, which are then coupled with 3,4-dimethylaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF, room temperature, 12 hours). Solvent choice (e.g., DMF for solubility vs. THF for milder conditions) and stoichiometric ratios (1:1.2 amine:acid) critically influence yield and purity. Purity can be monitored via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at 2.3 ppm for aromatic CH₃, amide proton at ~8.1 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 268.1443 for C₁₇H₁₈N₂O).

- XRD : Single-crystal X-ray diffraction (using SHELX or WinGX) resolves bond lengths/angles and validates the planar benzamide core. Refinement with Olex2 or PLATON ensures structural accuracy .

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer : Use orthogonal methods:

- HPLC-PDA : Reverse-phase chromatography (e.g., 70:30 acetonitrile/water) detects impurities >0.1%.

- TLC : Silica gel plates (ethyl acetate/hexane) with UV visualization.

- Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian09, B3LYP/6-31G*) model electron density distribution. The electron-deficient nitro group (if present) activates the benzene ring for attack, while steric hindrance from 3,4-dimethyl groups may reduce reactivity at the ortho position. Transition state analysis (IRC) identifies energy barriers for proposed mechanisms .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer : Cross-validate using:

- Variable-Temperature NMR : Assess dynamic effects (e.g., rotameric splitting of amide protons).

- Twinned Crystals Analysis : Use SHELXL’s TWIN/BASF commands to refine datasets with pseudo-merohedral twinning.

- Hirshfeld Surface Analysis : Compare experimental (XRD) and computational (CrystalExplorer) intermolecular interactions to identify packing anomalies .

Q. How can researchers design bioactivity assays to evaluate the compound’s antimicrobial potential?

- Methodological Answer :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth (24–48 hours, 37°C).

- Time-Kill Curves : Compare log-phase reduction at 2× MIC.

- Synergy Studies : Combine with β-lactams (e.g., ampicillin) to assess potentiation via checkerboard assays (FIC index ≤0.5 indicates synergy). Include cytotoxicity controls (e.g., HEK293 cells) to confirm selectivity .

Q. What crystallographic software tools are critical for refining complex polymorphs of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.